Furfuryl palmitate
Description
Structure
2D Structure
Properties
IUPAC Name |
furan-2-ylmethyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-21(22)24-19-20-16-15-18-23-20/h15-16,18H,2-14,17,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLQRHYFOLOLLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241921 | |
| Record name | Furfuryl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95668-36-3 | |
| Record name | Furfuryl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095668363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furfuryl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FURFURYL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N58X60SW4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivatization Strategies for Furfuryl Palmitate
Chemoenzymatic Synthetic Approaches
Chemoenzymatic synthesis offers a green alternative to traditional chemical methods, often providing high selectivity and operating under milder reaction conditions. csic.es For furfuryl palmitate, this primarily involves the use of lipases as biocatalysts.
Lipase-Catalyzed Esterification of Furfuryl Alcohol with Palmitic Acid
The primary chemoenzymatic route to this compound is the direct esterification of furfuryl alcohol with palmitic acid, catalyzed by a lipase (B570770). acs.orgresearchgate.net This reaction involves the formation of an ester bond between the hydroxyl group of furfuryl alcohol and the carboxyl group of palmitic acid, with the concurrent removal of water. acs.org The use of immobilized lipases is particularly advantageous as it simplifies the separation of the catalyst from the reaction mixture. acs.orgscience.gov
One documented method involves reacting palmitic acid and furfuryl alcohol in a 1:1 molar ratio at 60 ± 2 °C under a reduced pressure of 4 mm of Hg. acs.org The reaction proceeds for 6 hours with continuous stirring in the presence of an immobilized lipase. acs.org The progress of the reaction can be monitored by measuring the decrease in the acid value of the mixture over time. acs.org Upon completion, the enzyme is removed by filtration, and the water produced during the reaction is eliminated under vacuum. acs.org
Optimization of Biocatalytic Reaction Parameters
The efficiency and yield of the lipase-catalyzed synthesis of this compound are influenced by several key parameters. Optimizing these factors is crucial for developing a viable and sustainable production process.
The choice of enzyme and its concentration are critical for the synthesis. Novozym 435, an immobilized lipase B from Candida antarctica, is a widely used and effective biocatalyst for esterification reactions, including the synthesis of furfuryl esters. acs.orgcsic.esresearchgate.net It is known for its high activity and stability. csic.esnih.gov In the synthesis of this compound, Novozym 435 has been used at a concentration of 5% based on the total weight of the acid and alcohol. acs.org The enzyme's macroporous acrylic resin support allows for its easy removal and potential reuse. acs.orgcsic.es The catalytic activity of lipases like Novozym 435 can be affected by factors such as pH and temperature, with optimal conditions varying depending on the specific lipase and substrates. researchgate.net
Table 1: Commonly Used Lipase for this compound Synthesis
| Enzyme | Source | Form |
|---|
The molar ratio of the reactants, furfuryl alcohol and palmitic acid, significantly impacts the equilibrium of the esterification reaction. While a stoichiometric 1:1 molar ratio has been used, adjusting this ratio can influence the conversion rate. acs.org In many lipase-catalyzed esterifications, an excess of one reactant, typically the alcohol, is used to shift the equilibrium towards the product side and increase the yield of the ester. nih.gov However, an excessive amount of alcohol can also lead to enzyme inhibition or complicate downstream purification. Therefore, optimizing the molar ratio is a key aspect of process development.
Table 2: Investigated Molar Ratio for this compound Synthesis
| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) |
|---|
In enzymatic esterification, the choice of the acyl donor is a crucial factor. For the synthesis of this compound, palmitic acid is the direct acyl donor. acs.org An alternative to direct esterification is transesterification, where a fatty acid ester, such as a methyl or ethyl ester of palmitic acid, is used as the acyl donor. mdpi.com Transesterification can sometimes be more efficient as the alcohol co-product may have less of an inhibitory effect on the enzyme than the water produced during direct esterification. mdpi.com However, for the synthesis of this compound, direct esterification with palmitic acid has been the reported method. acs.org
The reaction medium, or solvent system, plays a significant role in enzymatic synthesis. mdpi.com While some syntheses are performed in a solvent-free system where one of the reactants acts as the solvent, the use of organic solvents can improve substrate solubility and modulate enzyme activity. acs.orgnih.gov For lipase-catalyzed reactions, non-polar solvents like hexane (B92381) are often preferred as they are less likely to strip the essential water layer from the enzyme, which is necessary for its catalytic activity. rsc.org The synthesis of this compound has been successfully carried out in a solvent-free system under vacuum, which also aids in the removal of the water by-product, driving the reaction forward. acs.org The selection of an appropriate solvent or the decision to use a solvent-free system depends on factors such as substrate solubility, enzyme stability, and environmental considerations. mdpi.commdpi.com
Temperature and Reaction Time Kinetics
The kinetics of this compound synthesis are significantly influenced by reaction temperature and duration, which vary depending on the catalytic method employed. In enzymatic synthesis, these parameters are crucial for optimizing yield and reaction rate while maintaining enzyme stability.
For the lipase-catalyzed esterification of furfuryl alcohol with palmitic acid, a direct synthesis method has been reported. The reaction is typically conducted at a controlled temperature to maximize the catalytic activity of the lipase. One study details the use of Candida antarctica lipase B, where the reaction is maintained at 60 ± 2 °C for 6 hours under reduced pressure. acs.org The progress of this enzymatic esterification is monitored by tracking the decrease in the acid value of the reaction mixture over time. acs.org
While specific kinetic models for the direct synthesis of this compound are not extensively detailed in the literature, analogous enzymatic reactions provide significant insights. For instance, the kinetic study of furfuryl oleate (B1233923) synthesis, also utilizing Candida antarctica lipase B, was successfully modeled using a Ping-Pong Bi-Bi mechanism, which accounts for substrate inhibition. researchgate.net In a similar vein, the synthesis of furfuryl acetate (B1210297) using immobilized Burkholderia cepacia lipase was found to obey an order bi-bi model, with a calculated activation energy of 10.68 kcal/mol from its Arrhenius plot. nih.gov The kinetics of lipase-catalyzed reactions are generally governed by factors including temperature, molar ratio of reactants, and enzyme concentration. mdpi.comunal.edu.co
The following table summarizes the reaction conditions for the enzymatic synthesis of this compound.
| Parameter | Value | Source |
| Catalyst | Candida antarctica lipase B (Novozym 435) | acs.org |
| Reactants | Palmitic acid, Furfuryl alcohol | acs.org |
| Molar Ratio | 1:1 | acs.org |
| Temperature | 60 ± 2 °C | acs.org |
| Reaction Time | 6 hours | acs.org |
| Pressure | Reduced (4 mm of Hg) | acs.org |
Chemical Synthetic Routes to this compound
The synthesis of this compound can be achieved through several chemical routes, primarily involving the esterification of furfuryl alcohol with palmitic acid or its derivatives.
Conventional Esterification Protocols
Conventional esterification methods for this compound often prioritize green chemistry principles by utilizing enzymatic catalysts. A prominent method is the direct esterification of furfuryl alcohol and palmitic acid using an immobilized lipase. acs.org In a typical procedure, equimolar amounts of palmitic acid and furfuryl alcohol are reacted in the presence of Candida antarctica lipase B (5% by weight of the total reactants). acs.org The reaction is conducted with continuous stirring under vacuum for approximately 6 hours to facilitate the removal of water, a byproduct of the esterification, thereby driving the reaction towards completion. acs.org The enzyme is subsequently removed from the product mixture by filtration. acs.org
Another conventional approach involves the reaction of furfuryl alcohol with an acid anhydride (B1165640), such as palmitic anhydride. This method can be performed by heating the reactants, sometimes in the presence of a catalyst. For example, the esterification of furfuryl alcohol with acetic anhydride has been achieved by heating the mixture at 130°-150° C for 2 hours. google.com
Acid- or Base-Catalyzed Approaches
The synthesis of furfuryl esters can also be accomplished through acid or base catalysis, though these methods present unique challenges and considerations.
Acid-Catalyzed Approaches: Direct acid catalysis of furfuryl alcohol esterification using strong mineral acids like sulfuric acid is generally avoided. Furfuryl alcohol is known to be sensitive to acidic conditions, readily undergoing decomposition and polymerization, which significantly reduces the yield of the desired ester. google.com However, milder acid catalysts can be employed. The use of a solid acid catalyst, such as an ion exchange resin like Amberlyst 15, has been effective in the esterification of palmitic acid with other alcohols like methanol, suggesting its potential applicability for furfuryl alcohol under carefully controlled conditions. iium.edu.my
Base-Catalyzed Approaches: Base-catalyzed synthesis is a viable alternative. This can be achieved through the transesterification of a fatty acid ester (like methyl palmitate) with furfuryl alcohol. The use of solid potassium carbonate (K₂CO₃) has been reported as an effective catalyst for the transesterification of methyl and ethyl esters with furfuryl alcohol, yielding furanic esters with high efficiency at temperatures below 60°C. thebrpi.orgresearchgate.net A general procedure for the base-catalyzed transesterification of triglycerides (from cooking oils) with furfuryl alcohol uses K₂CO₃ in a 12:1:1 molar ratio of oil to alcohol to base, heated at reflux for 3-8 hours. thebrpi.org This method produces a mixture of fatty acid furfuryl esters, including this compound. thebrpi.org The use of aliphatic tertiary amines, such as triethylamine (B128534), has also been documented as a catalyst for the esterification of furfuryl alcohol with acid anhydrides. google.com
Synthesis of this compound Analogues and Derivatives
The versatile structure of this compound allows for chemical modifications at both the furan (B31954) ring and the fatty acid chain, leading to a range of analogues and derivatives with tailored properties.
Functionalization of the Furan Moiety (e.g., Diels-Alder Adducts with Maleic Anhydride)
The furan ring in this compound acts as a diene and can readily participate in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. acs.orgmdpi.com This reaction provides a powerful method for functionalizing the furan moiety and creating more complex molecular architectures.
A key example is the reaction of this compound with maleic anhydride. When maleic anhydride is added to this compound in a 1:1 molar proportion and heated to 120 °C with stirring for 15 minutes, a Diels-Alder adduct is formed. acs.org This reaction leads to the formation of a new material, characterized by the growth of crystals alongside a noncrystalline, semisolid part. acs.orgmdpi.com The resulting adduct can be used as a macromonomer for further polymerization. acs.org
The kinetics and thermodynamics of the Diels-Alder reaction involving furan derivatives are highly dependent on temperature. psu.edumasterorganicchemistry.com Generally, the reaction favors the formation of the endo isomer under kinetic control (lower temperatures), while the more stable exo isomer is favored under thermodynamic control (higher temperatures). masterorganicchemistry.com Furan-based Diels-Alder adducts are known to undergo retro-Diels-Alder reactions upon heating. masterorganicchemistry.com For the reaction between furfuryl alcohol and maleic anhydride in supercritical carbon dioxide, an activation energy of 68 kJ/mol has been reported. psu.edu
| Parameter | Value | Source |
| Reaction Type | Diels-Alder Cycloaddition | acs.org |
| Reactants | This compound, Maleic Anhydride | acs.org |
| Molar Ratio | 1:1 | acs.org |
| Temperature | 120 °C | acs.org |
| Reaction Time | 15 minutes (stirring) | acs.org |
Structural Modifications of the Fatty Acid Chain
Analogues of this compound can be synthesized by modifying the structure of the fatty acid chain. This is typically achieved not by altering the palmitate chain post-esterification, but by starting the synthesis with a different fatty acid. A wide variety of furan fatty acids exist in nature, particularly in marine organisms, and their synthesis provides a blueprint for creating diverse furfuryl esters. google.commdpi.com
These furan fatty acids can vary in:
Chain Length: Instead of palmitic acid (C16), other saturated or unsaturated fatty acids of different lengths (e.g., C8 to C22) can be used for the esterification with furfuryl alcohol. researchgate.net
Unsaturation: Using unsaturated fatty acids like oleic acid or linoleic acid results in furfuryl esters with double bonds in the alkyl chain. researchgate.net
Branching and Functionalization: Synthesis can start from fatty acids that contain branches (e.g., methyl groups) or other functional groups along the chain. google.com
Cyclization: Some reactions, particularly those involving the acid-catalyzed rearrangement of epoxidized linoleates, can lead to the formation of furan fatty acid alkyl esters. researchgate.net
For instance, the enzymatic esterification of furfuryl alcohol with oleic acid has been successfully demonstrated, yielding furfuryl oleate. researchgate.net Furthermore, synthetic methods have been developed to produce furan fatty acids with methyl groups on the furan ring itself, which can then be esterified to create another class of analogues. google.com
Synthesis of Related Furan-Based Esters and Oligomers
The synthesis of esters and oligomers derived from furan compounds is a significant area of research, driven by the pursuit of bio-based materials and specialty chemicals. Various synthetic strategies, including chemical and enzymatic methods, have been developed to produce a range of furan-based molecules with tailored properties. These methods often leverage furan derivatives like furfuryl alcohol, 2,5-furandicarboxylic acid (FDCA), and 5-hydroxymethylfurfural (B1680220) (HMF).
Furan-Based Esters
The synthesis of furan-based esters can be achieved through several catalytic routes. A common approach involves the esterification or transesterification of a furan derivative with an alcohol or an acyl donor.
One example is the synthesis of furfuryl stearate , which can be prepared using a similar chemical procedure to that of this compound. This involves reacting furfuryl alcohol with stearoyl chloride in the presence of a base like triethylamine. google.comgoogle.com This method yields an off-white powder with a melting point of 36-39°C. google.comgoogle.com
Enzymatic synthesis offers a milder and more selective alternative to traditional chemical methods. mdpi.com For instance, furfuryl acetate has been synthesized using an immobilized lipase from Burkholderia cepacia (BCL). nih.gov The optimal conditions for this reaction were found to be a 1:2 molar ratio of furfuryl alcohol to the acyl donor at 50°C, achieving a high yield of 99.98% within 3 hours. nih.gov Similarly, the enzymatic production of furfuryl oleate from oleic acid and furfuryl alcohol has been demonstrated using Candida antarctica lipase B (Novozym 435) in a solvent-free system, reaching approximately 99% conversion in 6 hours. researchgate.net
The synthesis of methyl-2-furoate , another valuable furan-based ester, has been accomplished through the lipase-catalyzed esterification of furoic acid. researchgate.net Candida antarctica lipase B (CALB) was identified as a highly efficient biocatalyst for this process. researchgate.net
Furthermore, complex furan-based copolyesters have been synthesized through enzymatic polymerization. Using Novozyme 435 as a biocatalyst, copolyesters with molecular weights up to 35 kg/mol have been produced from monomers like dimethyl 2,5-furandicarboxylate (DMFDCA), 2,5-bis(hydroxymethyl)furan (BHMF), aliphatic linear diols, and diacid ethyl esters. d-nb.info
Below is a table summarizing the synthesis of various furan-based esters.
| Furan-Based Ester | Reactants | Catalyst/Method | Key Findings |
| Furfuryl Stearate | Furfuryl alcohol, Stearoyl chloride | Chemical Synthesis (Triethylamine) | Yields an off-white powder; m.p. 36-39°C. google.comgoogle.com |
| Furfuryl Acetate | Furfuryl alcohol, Acyl donor | Enzymatic (Immobilized Burkholderia cepacia lipase) | 99.98% yield in 3 hours at 50°C. nih.gov |
| Furfuryl Oleate | Furfuryl alcohol, Oleic acid | Enzymatic (Novozym 435) | ~99% conversion in 6 hours in a solvent-free system. researchgate.net |
| Methyl-2-furoate | Furoic acid, Methanol | Enzymatic (Candida antarctica lipase B) | CALB is a highly efficient catalyst for this reaction. researchgate.net |
| Furan-Based Copolyesters | DMFDCA, BHMF, Aliphatic diols/diacid ethyl esters | Enzymatic (Novozym 435) | Achieved molecular weights up to 35 kg/mol . d-nb.info |
Furan-Based Oligomers
The synthesis of furan-based oligomers is crucial for developing new biomaterials with specific functionalities. These oligomers can serve as building blocks for larger polymers, such as polyurethanes and polyesters.
One notable example is the synthesis of furan-based methacrylate (B99206) oligomers (FBMO) containing imine functional groups, designed for applications like stereolithography. acs.org The synthesis begins with an imination reaction between 5-hydroxymethylfurfural (5-HMF) and amino ethanol (B145695) to create a furan-imine diol. acs.org This is followed by a two-step process where a pre-oligomer is formed and then end-capped with HEMA (2-hydroxyethyl methacrylate). acs.org
Another significant development is the lipase-catalyzed synthesis of furan-comprising oligomer diols with high end-group fidelity. acs.org These α,ω-telechelic diols are synthesized via a solvent-free two-stage polycondensation of dimethyl furan-2,5-dicarboxylate (B1257723) (DMFDCA) and 1,4-cyclohexanedimethanol (B133615) (1,4-CHDM) using immobilized Candida antarctica Lipase B (CalB). acs.org This method achieves a high yield of 95% and allows for the recycling of the biocatalyst, making it a more sustainable and industrially viable process. acs.org
The table below details the synthesis of specific furan-based oligomers.
| Furan-Based Oligomer | Monomers/Reactants | Synthetic Approach | Key Features |
| Furan-Based Methacrylate Oligomer (FBMO) | 5-Hydroxymethylfurfural (5-HMF), Amino ethanol, PEG-1000, HDI, HEMA | Multi-step chemical synthesis involving imination and end-capping. acs.org | Contains imine functional groups; suitable for stereolithography. acs.org |
| Furan-Comprising Oligomer Diols | Dimethyl furan-2,5-dicarboxylate (DMFDCA), 1,4-Cyclohexanedimethanol (1,4-CHDM) | Enzymatic (Immobilized Candida antarctica Lipase B) two-stage polycondensation. acs.org | High end-group fidelity (OH/OH); 95% yield in a solvent-free system. acs.org |
Advanced Spectroscopic and Structural Characterization of Furfuryl Palmitate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In furfuryl palmitate, the ¹H NMR spectrum exhibits distinct signals corresponding to the protons of the palmitate chain and the furfuryl moiety.
The long alkyl chain of the palmitate group gives rise to characteristic signals. The terminal methyl (CH₃) protons typically appear as a triplet at the most upfield region, around δ 0.88 ppm. The numerous methylene (B1212753) (–CH₂–) groups along the chain produce a large, complex multiplet signal around δ 1.25 ppm. The methylene group alpha to the carbonyl (–C(O)CH₂–) is deshielded and appears further downfield as a triplet around δ 2.30-2.34 ppm, while the beta methylene group (–C(O)CH₂CH₂ –) resonates at approximately δ 1.63 ppm. acs.orgrsc.org
The protons of the furfuryl group are found in the more deshielded region of the spectrum. The methylene protons adjacent to the ester oxygen (–O–CH₂–furan) are expected around δ 5.05 ppm. The protons on the furan (B31954) ring itself appear at distinct chemical shifts: the proton at position 5 (adjacent to the oxygen atom) is the most deshielded, appearing around δ 7.41 ppm, while the protons at positions 3 and 4 resonate between δ 6.35 and 6.39 ppm. acs.orgchemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃
| Proton Assignment | Structure Fragment | Predicted Chemical Shift (ppm) | Multiplicity |
| Palmitate CH₃ | CH₃ –(CH₂)₁₂– | ~ 0.88 | Triplet |
| Palmitate (CH₂)ₙ | CH₃–(CH₂ )₁₂– | ~ 1.25 | Multiplet |
| Palmitate β-CH₂ | –CO–CH₂–CH₂ – | ~ 1.63 | Multiplet |
| Palmitate α-CH₂ | –CO–CH₂ –CH₂– | ~ 2.32 | Triplet |
| Furfuryl CH₂ | –O–CH₂ –Furan | ~ 5.05 | Singlet |
| Furan H-3, H-4 | Furan Ring | ~ 6.35 - 6.39 | Multiplet |
| Furan H-5 | Furan Ring | ~ 7.41 | Multiplet |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal.
For the palmitate portion, the carbonyl carbon (C=O) of the ester group is the most downfield, typically appearing around δ 174 ppm. rsc.org The terminal methyl carbon is the most upfield signal, at approximately δ 14 ppm. The carbons of the long methylene chain produce a series of closely spaced signals in the range of δ 22-34 ppm. rsc.orghmdb.ca
In the furfuryl moiety, the carbons of the furan ring are found between δ 110 and 147 ppm. The carbon atom attached to the ester's methylene group (C2 of the furan ring) is expected to be the most downfield of the ring carbons. The methylene carbon (–O–C H₂–) itself is typically observed around δ 58-65 ppm. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Carbon Assignment | Structure Fragment | Predicted Chemical Shift (ppm) |
| Palmitate CH₃ | C H₃–(CH₂)₁₂– | ~ 14.1 |
| Palmitate (CH₂)ₙ | CH₃–(C H₂)₁₂– | ~ 22.8 - 32.1 |
| Palmitate α/β-CH₂ | –CO–C H₂–C H₂– | ~ 25.1, 34.3 |
| Furfuryl CH₂ | –O–C H₂–Furan | ~ 58.0 - 65.0 |
| Furan C-3, C-4 | Furan Ring | ~ 110.0 - 112.0 |
| Furan C-5 | Furan Ring | ~ 143.0 - 144.0 |
| Furan C-2 | Furan Ring | ~ 146.0 - 147.0 |
| Ester Carbonyl | –C (O)–O– | ~ 174.0 |
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the α-CH₂ and β-CH₂ protons of the palmitate chain, and sequentially along the chain to the terminal methyl group. It would also confirm the coupling between the H-3, H-4, and H-5 protons within the furan ring. magritek.com
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a direct link between the ¹H and ¹³C spectra, allowing for confident assignment of carbon signals based on their attached, and often more easily assigned, protons. For example, the proton signal at ~5.05 ppm would show a cross-peak to the carbon signal around 60 ppm, assigning both to the furfuryl –CH₂– group. magritek.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. It is exceptionally powerful for connecting different parts of the molecule. Key HMBC correlations for this compound would include a cross-peak from the furfuryl methylene protons (–O–CH₂ –) to the ester carbonyl carbon, confirming the ester linkage. Correlations would also be seen from these same protons to the C2, C3, and C5 carbons of the furan ring, confirming the attachment point.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecular bonds. It is highly effective for identifying the functional groups present in a molecule.
The FT-IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. The most prominent and diagnostic peak is the strong absorption from the ester carbonyl (C=O) group, which appears in the range of 1732-1740 cm⁻¹. acs.org
The long alkyl chain of the palmitate moiety gives rise to intense C-H stretching vibrations. Asymmetric and symmetric stretching modes of the CH₂ and CH₃ groups are observed between 2850 and 2960 cm⁻¹. acs.org C-H bending (deformation) vibrations for the alkyl chain typically appear around 1460-1470 cm⁻¹. acs.org
The furan ring contributes several characteristic bands. C=C stretching vibrations within the aromatic ring are expected around 1600 cm⁻¹ and 1500 cm⁻¹. acs.org The C-O-C stretching of the ester linkage and the furan ring ether linkage results in strong absorptions in the fingerprint region, typically between 1100 and 1250 cm⁻¹. acs.orgmdpi.com
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 2960 - 2850 | C-H Stretch | Alkyl CH₂, CH₃ | Strong |
| 1740 - 1732 | C=O Stretch | Ester Carbonyl | Very Strong |
| ~ 1600, ~1500 | C=C Stretch | Furan Ring | Medium-Weak |
| ~ 1465 | C-H Bend | Alkyl CH₂ | Medium |
| 1250 - 1100 | C-O Stretch | Ester, Furan Ether | Strong |
Raman spectroscopy provides complementary information to FT-IR. While no specific Raman spectra for this compound are widely published, its application can be predicted. Raman is particularly sensitive to non-polar bonds. Therefore, the C=C stretching vibrations of the furan ring and the C-C backbone vibrations of the long, symmetric palmitate chain would be expected to produce strong Raman signals. mdpi.com This makes Raman spectroscopy a potentially useful tool for studying the conformation and packing of the alkyl chains and confirming the integrity of the furan ring. researchgate.net The technique is often used to characterize polymerization or degradation reactions involving the furan ring, as these processes would lead to significant changes in the C=C bond signals. mdpi.com
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and elucidating its structure by analyzing the fragmentation patterns of the molecule.
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique in analytical chemistry that separates compounds in a complex mixture using liquid chromatography and detects them with a mass spectrometer. researchgate.net This method is particularly well-suited for analyzing non-volatile and thermally unstable compounds. For a molecule like this compound, LC-MS can be employed to determine its molecular weight and purity. In an LC-MS analysis, the compound would first be separated on a reverse-phase column and then ionized, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The mass spectrometer would then detect the protonated molecule [M+H]⁺, confirming the molecular mass of 336.5 g/mol . nih.gov The high sensitivity and specificity of LC-MS make it an invaluable tool for quantifying this compound in various matrices, from raw materials to finished products. nih.gov
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. interesjournals.org It is ideal for the analysis of volatile and semi-volatile compounds. This compound can be analyzed by GC-MS, where it is first vaporized and separated on a capillary column before being ionized and fragmented. researchgate.net
In a typical GC-MS analysis using electron ionization (EI) at 70 eV, the this compound molecule undergoes fragmentation, producing a characteristic mass spectrum that serves as a molecular fingerprint. scioninstruments.com The fragmentation primarily occurs around the ester linkage. A key fragment is the highly stable furfuryl cation (C₅H₅O⁺) at an m/z of 81. This fragment is often the most abundant, or base peak, in the spectrum. Other significant fragments arise from the palmitate chain. The NIST Mass Spectrometry Data Center provides specific GC-MS data for this compound. nih.gov
Table 1: GC-MS Data for this compound
| Parameter | Value | Source |
| NIST Number | 413684 | PubChem nih.gov |
| Library | Main library | PubChem nih.gov |
| Total Peaks | 171 | PubChem nih.gov |
| m/z Top Peak | 81 | PubChem nih.gov |
| m/z 2nd Highest | 98 | PubChem nih.gov |
| m/z 3rd Highest | 82 | PubChem nih.gov |
| Kovats Retention Index (Semi-standard non-polar column) | 2382 | NIST Mass Spectrometry Data Center nih.gov |
This fragmentation pattern allows for unambiguous identification of this compound in a sample by comparing its mass spectrum to library data. mdpi.com
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, enabling the determination of a compound's elemental formula. unizar.es Techniques like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometry can measure the mass of this compound (C₂₁H₃₆O₃) with high precision (calculated mass: 336.266445 Da). nih.gov This level of accuracy allows for differentiation between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would confirm its molecular formula by matching the measured accurate mass to the theoretical mass, providing a high degree of confidence in its identification. unizar.es
X-ray Diffraction (XRD) for Crystalline Structure and Packing Order
X-ray diffraction (XRD) is a non-destructive analytical method used to determine the atomic and molecular structure of a crystal. science-clusters.eu When a beam of X-rays strikes a crystalline material, the atoms in the crystal lattice diffract the X-rays into a specific pattern of intensities. This diffraction pattern is unique to the crystalline structure of the material. researchgate.net
While a detailed crystal structure of pure this compound is not widely published, studies on composite materials have utilized XRD to understand its influence on material properties. In research involving recycled polypropylene (B1209903) (RPP) composites filled with fly ash, this compound was used as a coating for the filler particles. researchgate.netresearchgate.net XRD analysis of these composites revealed that the presence of this compound as a coupling agent resulted in changes to the packing order and structural properties of the composite material. researchgate.netscientific.net This indicates that this compound can influence the alignment and crystalline arrangement of polymer molecules at the filler-matrix interface. scientific.net
Thermal Analysis for Phase Transition and Stability Assessment
Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. acs.org
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. filab.fr This analysis identifies thermal transitions such as melting, crystallization, and glass transitions. filab.fr
The thermal behavior of this compound has been investigated in the context of its use in polymer composites. In studies on recycled polypropylene/fly ash composites, DSC was used to evaluate the thermal transition behavior. researchgate.netscientific.net The findings showed that incorporating this compound-coated fly ash into the polymer matrix influenced the thermal characteristics of the resulting composite. Specifically, a distinct shift in the glass transition temperature was observed, which points to an interaction between the this compound and the polymer matrix, affecting the mobility of the polymer chains. researchgate.netscientific.net
Table 2: Summary of Characterization Findings from Composite Studies
| Analytical Technique | Finding | Implication for this compound | Source |
| X-ray Diffraction (XRD) | Caused changes in the packing order and structural properties of recycled polypropylene composites. | Influences the crystalline arrangement of materials it is mixed with. | Scientific.Net scientific.net, ResearchGate researchgate.net |
| Differential Scanning Calorimetry (DSC) | Influenced the alignment of polymer molecules and caused a distinct shift in the glass transition temperature of the composite. | Affects the thermal transitions and molecular mobility of materials it is blended with. | Scientific.Net scientific.net, ResearchGate researchgate.net |
Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways
Thermogravimetric Analysis (TGA) is utilized to assess the thermal stability of materials containing this compound, primarily within composite structures. In studies involving biocomposites where a this compound-based resin acts as the matrix, TGA curves show multiple degradation phases. acs.org A degradation peak observed around 200°C is suggested to be from the degradation of the matrix. acs.org
Table 1: TGA Findings for this compound-Containing Materials
| Material Composition | Key Observation | Reference |
|---|---|---|
| Biocomposite with this compound-based matrix and jute fibers | A degradation peak around 200°C was attributed to the matrix. | acs.org |
| Recycled Polypropylene (RPP) with this compound (FP) coated fly ash (FA) | No significant improvement in thermal stability was observed due to the FP coating. | researchgate.net |
Microscopic Techniques for Morphological and Surface Characterization
Microscopic techniques are essential for examining the morphology and surface features of materials incorporating this compound, providing insights into structural arrangements and interfacial characteristics within composites.
Scanning Electron Microscopy (SEM) for Surface Topography
Scanning Electron Microscopy (SEM) is a critical tool for investigating the surface topography and fracture surfaces of composites that include this compound. acs.org In composites reinforced with jute fibers in a this compound-based matrix, SEM is used to study the fiber/matrix bonding by examining the fracture surface. acs.org Similarly, for epoxy composites containing this compound-coated fly ash, SEM is employed to analyze post-failure fracture surfaces, which reveals changes in phase morphology and helps account for variations in strength properties. researchgate.net The analysis of these fracture surfaces provides insight into the interfacial adhesion between the filler particles (like fly ash) and the polymer matrix, which is influenced by the this compound coating. researchgate.netnih.gov
Table 2: SEM Applications for this compound Composites
| Material System | Analyzed Feature | Purpose of Analysis | Reference |
|---|---|---|---|
| Jute reinforced composite with FP-based matrix | Fracture surface | To investigate fiber/matrix bonding. | acs.org |
| Epoxy composite with FP-coated fly ash | Fracture surface topography | To reveal changes in phase morphology and understand strength properties. | researchgate.net |
Optical Microscopy for Crystalline Growth and Particle Features
Optical microscopy has been effectively used to observe the crystalline characteristics of new materials derived from this compound. acs.org A notable application is in the characterization of the product from a Diels-Alder reaction between this compound and maleic anhydride (B1165640). acs.orgdoi.org When this compound and maleic anhydride were heated, crystal growth was observed immediately after stirring was stopped. acs.org This reaction resulted in a new material that presented both a noncrystalline, semisolid part and distinct crystal growth, which was characterized using optical microscopy. acs.org
Table 3: Optical Microscopy Findings for this compound Derivatives
| Reaction/Material | Technique | Observation | Reference |
|---|
Mechanistic Investigations of Biochemical Activities of Furfuryl Palmitate
Molecular Mechanisms of Antioxidant Action
Furfuryl palmitate demonstrates notable efficacy in quenching singlet oxygen (¹O₂), a highly reactive form of oxygen implicated in cellular damage and skin aging. nih.govspringermedizin.de Singlet oxygen is a non-radical species with no ionic charge and relatively low reactivity, which allows it to diffuse readily through the dermis and into cells, where it can damage cytoplasmic and nuclear structures. nih.govspringermedizin.de The generation of ¹O₂ from atmospheric oxygen is often initiated by photochemical activation, a process that has grown more significant with the thinning of the ozone layer and reduced protection from UV radiation. nih.gov The antioxidant action of this compound against this species is primarily attributed to the chemical structure of its furfuryl group. nih.govspringermedizin.de
The furan (B31954) ring contains a conjugated diene system that is key to its quenching ability. nih.govspringermedizin.de Research indicates two principal pathways for this interaction:
Energy Transfer: The furfuryl moiety can interact with singlet oxygen and facilitate its conversion back to the less reactive, ground state (triplet oxygen). nih.govspringermedizin.de
Chemical Sequestration: The molecule can chemically trap the singlet oxygen radical via a Diels-Alder type cycloaddition reaction, effectively neutralizing it. nih.govspringermedizin.de
The parent alcohol, furfuryl alcohol, has been studied to determine the kinetics of this reaction. These studies provide insight into the reactivity of the furan ring system central to this compound's function.
Table 1: Aqueous Singlet Oxygen Reaction Kinetics of Furfuryl Alcohol
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Reaction Rate Constant (krxn,FFA) | 1.00 × 108 M−1 s−1 | Low ionic strength aqueous solution (freshwater) at 22 °C | rsc.org |
| Temperature Dependence | Relatively small | Not specified | rsc.org |
| pH Dependence | None observed | Not specified | rsc.org |
This table presents kinetic data for furfuryl alcohol, the precursor to the active moiety in this compound, reacting with singlet oxygen.
Beyond its specific efficacy against singlet oxygen, this compound is recognized for its broader antioxidant properties, including the quenching of various Reactive Oxygen Species (ROS). nih.govspringermedizin.deresearchgate.net Oxidative stress, defined as an imbalance where the production of ROS overwhelms the skin's intrinsic antioxidant defenses, is a key factor in the pathogenesis of several inflammatory skin disorders. nih.govspringermedizin.denih.gov This state of imbalance can lead to direct damage of essential cellular components, including cell membranes, organelles, and DNA. nih.gov
This compound contributes to the mitigation of oxidative stress by neutralizing these harmful reactive species. researchgate.net The accumulation of ROS and Reactive Nitrogen Species (RNS) can lead to lipid peroxidation, protein damage, and cell death in keratinocytes. researchgate.netmdpi.com Topical antioxidants like this compound are proposed to function by directly intercepting and neutralizing these ROS, thereby reducing oxidative damage and supporting the skin's natural defense mechanisms. researchgate.net While the general ROS-quenching ability of furfuryl derivatives is established, the specific reaction kinetics and interception efficiency for radicals other than singlet oxygen are not extensively detailed in the reviewed literature. nih.govspringermedizin.deresearchgate.net
Detailed information regarding the specific redox potential and electron transfer characteristics of this compound is not available in the consulted scientific literature. These properties are fundamental to quantifying the thermodynamics of antioxidant reactions, and their absence represents a gap in the complete mechanistic understanding of this compound.
Cellular and Subcellular Interactions (in vitro models)
A critical factor in the efficacy of a topical antioxidant is its ability to penetrate the skin barrier and reach target cells. This compound is an ester of furfuryl alcohol and palmitic acid, a formulation that results in a lipophilic molecule. nih.govresearchgate.netnih.gov This lipophilicity gives the compound a high potential for permeability through biological membranes. researchgate.netnih.govresearchgate.net
The esterification of the furfuryl ring with the long-chain fatty acid, palmitate, is a key structural feature that enhances its ability to penetrate membranes. nih.govspringermedizin.de This increased lipophilicity facilitates better absorption into the skin and distribution across the lipid bilayers of cell membranes. nih.govspringermedizin.de This property ensures that the active furfuryl moiety can be delivered to subcellular locations where oxidative stress may be occurring. nih.govspringermedizin.de
In vitro studies on keratinocyte cultures have been conducted to assess the biological activity of formulations containing this compound. researchgate.net Oxidative stress is known to activate pro-inflammatory signaling pathways within cells, including those mediated by NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), mitogen-activated protein kinases (MAPKs), and STAT3 (Signal Transducer and Activator of Transcription 3), which can exacerbate inflammatory skin conditions. researchgate.net
Antioxidant compounds are hypothesized to counteract the activation of these pathways by reducing the primary trigger—excessive ROS. researchgate.net By neutralizing ROS, this compound may help prevent the cascade of events that leads to inflammation and cellular damage. researchgate.net While it is suggested that this compound-based emollients support skin barrier repair and reduce inflammation by countering oxidative stress, specific studies detailing the direct modulation of these intracellular pathways in cultured cells by isolated this compound were not found in the reviewed literature. researchgate.net The primary mechanism described is the upstream reduction of the oxidative burden. researchgate.net
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Palmitic acid |
| Furfuryl alcohol |
| Singlet oxygen |
| Superoxide dismutase |
| Vitamin E |
| Alpha bisabolol |
| 18-beta glycyrrethic acid |
| Phytosphingosine |
| Phytosterols |
| Genistein |
| Daidzein |
| Glycitein |
| Formononetin |
| Biochanin A |
| Coumestrol |
| Astaxanthin |
Influence on Cellular Inflammatory Responses in Vitro
This compound has demonstrated notable efficacy in mitigating the signs and symptoms of various cutaneous inflammatory pathologies, including atopic, seborrheic, irritant, and allergic contact dermatitis. nih.govnih.gov The compound's anti-inflammatory action is intrinsically linked to its potent antioxidant capabilities. Oxidative stress is a key contributor to inflammation, capable of directly damaging skin cells and inducing an immune response. researchgate.netresearchgate.net By neutralizing reactive oxygen species (ROS), this compound helps to suppress a primary trigger of the inflammatory cascade.
While direct in vitro studies detailing the specific effects of this compound on pro-inflammatory signaling pathways such as NF-κB or on the secretion of specific cytokines are not extensively detailed in the available literature, its mechanism is understood to be centered on the reduction of oxidative stress that promotes the inflammatory syndrome. researchgate.net The "lenitive" or soothing actions observed in clinical applications support the hypothesis of a positive effect on the control of inflammatory skin diseases. nih.gov The compound's ability to reduce inflammation and eczema has been observed in both adult and pediatric patients. researchgate.net
| Inflammatory Skin Condition | Observed Effects of this compound Application | Reference |
|---|---|---|
| Atopic Dermatitis (AD) | Effectively contrasts signs and symptoms of mild-to-moderate AD. | nih.gov |
| Seborrheic Dermatitis | Significant improvement of the inflammatory skin condition. | researchgate.net |
| Irritant Contact Dermatitis | Reported effective treatment. | nih.gov |
| Allergic Contact Dermatitis | Reported effective treatment. | nih.gov |
| Eczema / General Inflammation | Evident and fast inflammation and eczema reduction. | researchgate.net |
Interactions with Cellular Antioxidant Defense Systems
The primary biochemical activity of this compound is its function as a potent antioxidant, with a particularly remarkable ability to quench singlet oxygen (¹O₂). nih.govresearchgate.net Singlet oxygen is a highly reactive, non-radical ROS that can spread through cell membranes and damage cytoplasmic and nuclear material, contributing to skin aging and various topical disorders. nih.gov An imbalance of singlet oxygen leads to a state of oxidative stress, which is implicated in the pathogenesis of conditions like atopic dermatitis. researchgate.net
This compound's interaction with the cellular antioxidant defense system is a direct chemical intervention. It inhibits the production of ¹O₂ and neutralizes existing molecules. researchgate.net This action is not reliant on the body's endogenous antioxidant enzymes but rather provides an external defense, protecting skin cells from the damage that initiates inflammation. researchgate.net
| Target ROS | Mechanism of Interaction | Reference |
|---|---|---|
| Singlet Oxygen (¹O₂) | Strong quenching ability; direct chemical sequestration. | nih.govresearchgate.net |
| General Reactive Oxygen Species (ROS) | Acts as an antioxidant to suppress oxidative stress. | researchgate.net |
Structure-Activity Relationship (SAR) Studies in Biological Systems
The bioactivity of this compound is a direct result of its unique ester structure, which combines the reactive furan ring of furfuryl alcohol with the lipophilic nature of palmitic acid.
Role of the Furan Ring in Biochemical Reactivity
The furan ring, a five-membered aromatic heterocycle, is the functional core of this compound's antioxidant activity. researchgate.netijabbr.com The key to its reactivity lies in the presence of a conjugated diene system within the ring structure. This diene system is particularly effective at interacting with and neutralizing singlet oxygen.
The quenching mechanism is a chemical reaction where the furan moiety sequesters the ¹O₂ radical through a Diels-Alder type [4+2] cycloaddition reaction. researchgate.net This process effectively deactivates the highly reactive oxygen species, converting it into a stable, non-damaging adduct. Studies on other furan derivatives corroborate that the furan nucleus is fundamental to antioxidant properties, with its efficacy being influenced by the types of chemical groups attached to it. researchgate.netmdpi.comiaea.org
Impact of the Palmitate Chain on Lipophilicity and Bioactivity
The second component of the molecule, the palmitate chain, is a 16-carbon saturated fatty acid tail. While the furan ring provides the chemical reactivity, the palmitate chain dictates the compound's physicochemical properties, which are crucial for its biological efficacy.
Esterification of the hydrophilic furfuryl alcohol with the long-chain palmitic acid renders the entire molecule significantly more lipophilic (fat-loving). researchgate.net This increased lipophilicity is critical for its use in topical applications, as it greatly enhances the molecule's ability to penetrate the lipid-rich stratum corneum of the skin and permeate biological membranes. nih.govresearchgate.net This ensures that the active furan moiety can reach the target sites within the skin layers where oxidative stress is occurring. Fatty acid esters are well-established as skin penetration enhancers, and the palmitate chain allows this compound to effectively integrate into and traverse the skin's lipid barrier. researchgate.net
| Molecular Component | Primary Function | Contribution to Bioactivity | Reference |
|---|---|---|---|
| Furan Ring | Antioxidant Activity | Provides the conjugated diene system that chemically quenches singlet oxygen (¹O₂) via a Diels-Alder type reaction. | researchgate.net |
| Palmitate Chain | Lipophilicity & Delivery | Increases the molecule's fat solubility, enhancing penetration through the skin's lipid barrier to deliver the active furan moiety. | nih.govresearchgate.net |
Applications of Furfuryl Palmitate in Advanced Materials Science and Engineering
Role as a Coupling Agent in Composite Material Systems
While the primary research focus on furfuryl palmitate in materials science has been on its role in bio-based matrices, its potential as a coupling agent for inorganic fillers is an area of theoretical interest. Coupling agents are crucial for improving the compatibility and adhesion between dissimilar materials in a composite, such as organic polymers and inorganic fillers. They typically form a chemical bridge at the interface, leading to enhanced mechanical properties and durability of the composite material.
In the context of composite materials, inorganic fillers like fly ash are often incorporated into polymer matrices to reduce cost and improve certain properties. mdpi.comspecialchem.comnih.gov However, the inherent chemical incompatibility between the hydrophilic surface of inorganic fillers and the hydrophobic nature of many polymers can lead to poor interfacial adhesion and, consequently, suboptimal performance. mdpi.comspecialchem.com
Surface modification of these fillers is a common strategy to overcome this challenge. mdpi.comspecialchem.comphantomplastics.com While there is no direct research available specifically detailing the use of this compound for the surface modification of fly ash, the general principle involves coating the filler with a substance that can interact with both the filler surface and the polymer matrix. Theoretically, the long aliphatic chain of the palmitate portion of this compound could enhance compatibility with a non-polar polymer matrix, while the furan (B31954) ring could potentially offer sites for reaction or interaction with the filler surface, possibly after a suitable surface pre-treatment of the fly ash.
The interface between the reinforcement and the matrix is a critical region in a composite material, as it governs the stress transfer between the two components. researchgate.netua.esnih.govmdpi.com Good interfacial adhesion is essential for achieving desired mechanical properties such as strength and toughness. researchgate.netnih.govmdpi.com Coupling agents enhance this adhesion by creating strong chemical bonds or improving the wetting of the reinforcement by the polymer matrix. nih.govnih.gov Although not specifically documented for this compound with inorganic fillers, its molecular structure suggests a potential to act as an interfacial modifier in certain systems.
Development of Bio-based and Green Composites
A significant area of research for this compound is in the development of "green" or bio-based composites, where the materials are derived from renewable resources. acs.orged.ac.ukacs.org
This compound is synthesized from two renewable precursors: palmitic acid, a common fatty acid found in palm oil, and furfuryl alcohol, which is derived from lignocellulosic biomass. acs.org This bio-based origin makes it an attractive alternative to petroleum-based monomers in the synthesis of polymer matrices for composites. mdpi.comacs.org
In a notable study, this compound was used as a starting material to create a macromonomer for a new bio-based matrix. acs.org This was achieved through a Diels-Alder reaction between this compound and maleic anhydride (B1165640). acs.org This approach demonstrates a novel pathway to developing macromonomers from renewable sources. acs.org The presence of the long fatty acid chain from palmitic acid imparts flexibility, while the furan ring from furfuryl alcohol contributes to rigidity in the final material. acs.org
The macromonomer derived from this compound can be used for the fabrication of composites through in situ polymerization. acs.org This process involves impregnating a reinforcing material, such as jute fibers, with the macromonomer and then inducing polymerization during the composite fabrication process itself. acs.orgwikipedia.orgencyclopedia.pub In the case of the this compound-maleic anhydride adduct, in situ polymerization was achieved using ammonia (B1221849) as a curing agent during the compression molding of jute-reinforced composites. acs.org
This in situ polymerization approach is advantageous as it allows for good impregnation of the reinforcement and creates a strong interface between the fiber and the matrix. acs.org Scanning electron microscopy (SEM) of the resulting composites has shown good adhesion between the jute fibers and the this compound-based matrix. acs.org
Research Findings on this compound-Based Green Composites
The following table summarizes the mechanical properties of a jute fiber-reinforced biocomposite developed using a this compound-derived matrix. acs.org
| Property | Value |
| Reinforcement | Jute Fiber (70% w/w) |
| Matrix | This compound-Maleic Anhydride Adduct |
| Flexural Strength | 10.06 MPa |
| Flexural Modulus | 1349 MPa |
| Breaking Strain | 1.83% |
This pioneering work highlights a novel route for the development of green materials from fatty acids and furfuryl alcohol, offering the potential for designing tailor-made products with specific properties. acs.org
Modification of Polymeric Material Properties
Research into the incorporation of this compound into polymer matrices has revealed its capacity to alter the inherent properties of these materials. As a versatile molecule, it can be chemically modified and used to create macromonomers that, when polymerized, form the basis of new composite materials. This approach allows for the tailoring of polymer characteristics to suit specific applications.
Influence on Mechanical Properties (e.g., Flexural Strength, Impact Behavior)
The introduction of this compound derivatives into polymer composites has a marked effect on their mechanical performance. In a study focused on green biocomposites, a macromonomer was synthesized from this compound and maleic anhydride and then reinforced with jute fibers. The resulting composite, with a 70% (w/w) jute fiber loading, exhibited notable flexural properties. The flexural strength was recorded at 10.06 MPa, with a flexural modulus of 1349 MPa and a breaking strain of 1.83%. researchgate.net The presence of the long fatty acid chain from palmitic acid is believed to impart flexibility, while the furan ring from furfuryl alcohol contributes to the material's rigidity. researchgate.net
Further research on recycled polypropylene (B1209903) (RPP) composites filled with this compound-coated fly ash has also demonstrated improvements in mechanical strength. The use of this compound as a coupling agent was found to enhance the properties of these composites. The highest enhancement was observed in composites with 2 wt% this compound-coated fly ash, where the flexural strength increased by 6.4% and the breaking energy saw a significant rise of 64%. acs.org Moreover, the impact strength of these composites was also notably improved, with the highest impact strength being observed in composites filled with 1 wt% this compound-coated fly ash. acs.org
Table 1: Mechanical Properties of this compound-Based Composites
| Composite Material | Property | Value |
|---|---|---|
| 70% Jute Reinforced this compound-Maleic Anhydride Biocomposite | Flexural Strength | 10.06 MPa |
| Flexural Modulus | 1349 MPa | |
| Breaking Strain | 1.83% | |
| 2 wt% FP-Coated Fly Ash/RPP Composite | Flexural Strength Increase | 6.4% |
| Breaking Energy Increase | 64% | |
| 1 wt% FP-Coated Fly Ash/RPP Composite | Impact Strength | Highest among tested formulations |
Alterations in Thermal Properties (e.g., Glass Transition Temperature, Crystallinity)
The thermal characteristics of polymers are also significantly influenced by the addition of this compound. In the study of jute-reinforced biocomposites, thermogravimetric analysis (TGA) and differential thermal analysis (DTA) revealed a multi-stage degradation process. Degradation peaks were observed around 270 °C and 350 °C, attributed to the decomposition of hemicellulose and α-cellulose from the jute fibers. A further peak at 460 °C was associated with the degradation of lignin (B12514952) from the jute and furfuryl alcohol in the matrix, while a peak at 200 °C was suggested to be due to the degradation of the matrix itself. researchgate.net
In the context of recycled polypropylene composites with this compound-coated fly ash, Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) were employed to investigate thermal transitions. These analyses indicated that the presence of this compound as a coupling agent influenced the packing order and structural properties of the composites. A distinct shift in the glass transition temperature to a higher temperature was observed in the composite with 2 wt% this compound-coated fly ash, suggesting an improved filler-matrix interaction. acs.org This shift indicates that the polymer chains have restricted mobility, which can enhance the material's performance at elevated temperatures. The DSC analysis also provided insights into the crystallinity of the composites, showing that the this compound coating could influence the alignment of the recycled polypropylene molecules. acs.org
Table 2: Thermal Properties of this compound-Based Composites
| Composite Material | Analysis Technique | Observation |
|---|---|---|
| 70% Jute Reinforced this compound-Maleic Anhydride Biocomposite | TGA/DTA | Degradation peaks at ~200°C (matrix), ~270°C (hemicellulose), ~350°C (α-cellulose), and ~460°C (lignin and furfuryl alcohol) |
| 2 wt% FP-Coated Fly Ash/RPP Composite | DSC/DMA | Distinct shift in glass transition temperature to a higher temperature |
| FP-Coated Fly Ash/RPP Composites | DSC | Influence on the alignment and packing order of RPP molecules |
Impact on Physical and Viscoelastic Characteristics
The physical and viscoelastic properties of polymers are intrinsically linked to their molecular structure and intermolecular interactions, which can be modified by the incorporation of this compound. The use of this compound as a coating for fly ash in recycled polypropylene composites has been shown to affect the material's dynamic mechanical behavior. acs.org
Advanced Research Methodologies and Theoretical Frameworks
Computational Chemistry and Molecular Modeling
Computational methods provide valuable insights into the behavior of furfuryl palmitate at a molecular level, offering predictions and explanations for its chemical and physical properties.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For furan-containing molecules like this compound, DFT calculations can elucidate reaction mechanisms and predict reactivity. For instance, DFT studies on furfural, a related compound, have been used to understand its conversion on bimetallic surfaces, providing insights into hydrogenation and hydrodeoxygenation pathways. rsc.org Such studies can determine the most stable adsorption conformations and reaction energetics. rsc.org
DFT can also be employed to study the formation mechanisms of related furfuryl compounds, such as the rearrangement of O-furfuryl S-alkyl dithiocarbonates to furfuryl alkyl sulfides. nih.gov These calculations help in understanding the energetic favorability of different reaction pathways. nih.gov In the context of skin sensitization, DFT-based models are being developed to estimate the reactivity of acyl-containing chemicals, like esters, with model nucleophiles, which can correlate with their sensitization potential. nih.gov
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C21H36O3 | nih.govchemspider.com |
| Molecular Weight | 336.5 g/mol | nih.gov |
| XlogP (predicted) | 8.0 | uni.lu |
| Monoisotopic Mass | 336.26644501 Da | nih.gov |
This table is interactive. Click on the headers to sort.
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions over time. While specific MD simulation studies focused solely on this compound are not widely published, the methodology has been applied to similar systems, such as palmitate esters and furfural. researchgate.netmdpi.comnih.govresearchgate.net These simulations can model processes like the self-assembly of esters into micelles and their interaction with other molecules. mdpi.com For example, MD simulations have been used to study the entry of palmitate into the binding pocket of fatty acid binding proteins, revealing the forces that govern the formation of stable complexes. nih.gov In materials science, MD simulations have been suggested to predict the interfacial interactions between this compound-coated particles and polymer matrices. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its biological activity. marquette.edu These models are used in toxicology and drug discovery to predict the properties of new or untested chemicals. umweltbundesamt.demdpi.com For esters like this compound, QSAR models can be used to predict properties such as bioaccumulation potential based on descriptors like the octanol-water partition coefficient (log KOW). umweltbundesamt.de While specific QSAR models developed exclusively for this compound are not detailed in the available literature, the general methodology is applicable for predicting its toxicological profile and other biological activities. marquette.edusci-hub.se
In Vitro Experimental Design for Mechanistic Elucidation
In vitro experiments are crucial for understanding the biological mechanisms of action of this compound, particularly its effects on cellular pathways related to oxidative stress and inflammation.
This compound has been identified as a potent antioxidant, particularly effective at quenching singlet oxygen. researchgate.netnih.govmdpi.com Its antioxidant properties are central to its proposed mechanism of action in mitigating skin conditions associated with oxidative stress. emjreviews.comdovepress.comemjreviews.com Oxidative stress is known to activate inflammatory pathways, such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines. emjreviews.commdpi.com
Cell-based assays using keratinocyte cultures have been employed to investigate the effects of this compound. researchgate.net These assays can measure the compound's ability to protect cells from damage induced by reactive oxygen species (ROS). cosmoderma.org The recognition that ROS can act as second messengers in inducing biological responses, including the activation of NF-kB and the generation of cytokines, has driven research into the effects of antioxidants in pathological processes. researchgate.net In vitro studies have demonstrated the remarkable ROS quenching property of this compound. cosmoderma.org
Table 2: In Vitro Studies on this compound and Related Mechanisms
| Study Focus | Key Findings | References |
|---|---|---|
| Antioxidant Activity | Strong quenching ability towards singlet oxygen. | researchgate.netnih.govmdpi.com |
| Oxidative Stress | Targets oxidative stress-related pathways in the skin. | emjreviews.comdovepress.com |
| Inflammatory Pathways | Oxidative stress upregulates proinflammatory cytokines via pathways like NF-κB. | emjreviews.commdpi.com |
| Cellular Effects | Protects skin from cell damage that promotes inflammatory syndromes. | researchgate.net |
This table is interactive. Click on the headers to sort.
Biochemical assays are used to study the interaction of compounds with specific enzymes, providing information on enzyme kinetics and substrate specificity. mdpi.combmglabtech.comresearchgate.net While there is no specific information available detailing the enzyme kinetics of this compound as a substrate or inhibitor for a particular enzyme, the methodologies are relevant for future research. For example, the enzymatic synthesis of this compound from palmitic acid and furfuryl alcohol using lipase (B570770) has been reported, indicating an interaction with this class of enzymes. thebrpi.orgacs.org
Kinetic assays, often performed using a plate reader, can continuously monitor the reaction rate and determine key parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax). bmglabtech.comassayquant.com Fluorescence-based assays are particularly sensitive and suitable for high-throughput screening of enzyme activity and inhibition. mdpi.com Such assays could be designed to investigate whether this compound or its metabolites interact with enzymes involved in inflammatory or metabolic pathways.
Analytical Method Development for Complex Chemical Environments
The accurate quantification and characterization of this compound in intricate matrices, such as food products, cosmetics, or biological samples, necessitate the development of sophisticated analytical methodologies. The inherent complexity of these environments, which contain a multitude of potentially interfering compounds, presents a significant challenge to achieving reliable and reproducible results. mdpi.com Consequently, research efforts are directed towards creating robust methods that can selectively isolate and detect this compound, even at trace concentrations. Key considerations in this development process include minimizing matrix effects, where co-eluting substances can suppress or enhance the analyte signal, and ensuring high recovery rates throughout the sample preparation and analysis workflow. mdpi.comresearchgate.net
Advanced analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS), are often the methods of choice due to their high sensitivity and selectivity. mdpi.com However, the success of these instrumental analyses is heavily dependent on the efficacy of the preceding sample treatment steps. The development of an analytical method is, therefore, a comprehensive process that begins with efficient extraction and purification and culminates in precise instrumental detection. nih.gov
Optimization of Extraction and Purification Techniques
The extraction and purification of this compound from complex samples is a critical first step in its analysis. The choice of technique is dictated by the physicochemical properties of this compound—a lipophilic ester—and the nature of the sample matrix. researchgate.net Optimization aims to maximize the recovery of the target analyte while minimizing the co-extraction of interfering substances.
Liquid-Liquid Extraction (LLE) and Soxhlet extraction are traditional methods that can be applied. Soxhlet extraction, often using non-polar solvents like hexane (B92381) or petroleum ether, is effective for extracting lipids from solid matrices. researchgate.net However, these methods can be time-consuming and require large volumes of organic solvents. researchgate.net
Supercritical Fluid Extraction (SFE) , primarily using carbon dioxide (CO₂), offers a more environmentally friendly alternative. mdpi.com By modifying parameters such as pressure, temperature, and the use of co-solvents like ethanol (B145695), the selectivity of the extraction can be fine-tuned. For instance, in the extraction of oils from roasted coffee beans, adjusting these parameters allows for the optimization of oil yield and the profile of extracted volatile compounds. mdpi.com This approach could be adapted to selectively extract this compound based on its solubility in supercritical CO₂.
Solid-Phase Extraction (SPE) is a predominant and highly versatile technique for sample clean-up and purification. mdpi.com It operates by passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Analytes can be retained on the sorbent while the matrix components are washed away, after which the analyte is eluted with a suitable solvent. For a lipophilic compound like this compound, reversed-phase SPE cartridges (e.g., C18) are typically effective. A more advanced approach involves using tandem SPE columns, which can simultaneously extract and fractionate compounds based on polarity. researchgate.netnih.gov This has proven effective in separating fatty acid esters from more polar compounds in complex mixtures like baijiu. researchgate.netnih.gov
The optimization of these techniques involves systematically varying parameters to achieve the highest extraction efficiency and purity.
Table 1: Comparison of Extraction Techniques Potentially Applicable to this compound
| Technique | Principle | Typical Solvents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | Hexane, Petroleum Ether. researchgate.net | High extraction efficiency for lipids. | Time-consuming, large solvent consumption. researchgate.net |
| Supercritical Fluid Extraction (SFE) | Extraction using a fluid above its critical temperature and pressure. | Supercritical CO₂, often with ethanol as a co-solvent. mdpi.com | "Green" technique, tunable selectivity. | High initial equipment cost. |
| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid phase and a liquid phase. | Various sorbents (e.g., C18, HLB) and elution solvents (e.g., methanol, acetonitrile). nih.gov | High selectivity, reduced solvent use, potential for automation. nih.gov | Method development can be complex. |
| Tandem SPE | Use of multiple SPE cartridges with different sorbents for simultaneous extraction and fractionation. | LiChrolut EN (styrene-divinylbenzene) followed by silica (B1680970) gel. nih.gov | Excellent for fractionation of complex samples, simplifies subsequent analysis. researchgate.net | Requires careful optimization of multiple steps. |
This table is generated based on methodologies applied to similar compounds and matrices as described in the referenced literature.
Development of High-Throughput Screening Methodologies
High-Throughput Screening (HTS) allows for the rapid testing of large numbers of samples for a specific biological or chemical activity. mdpi.com While specific HTS assays for this compound are not extensively documented in public literature, the principles of HTS development can be applied to screen for molecules with similar properties, such as the antioxidant activity for which this compound is known. researchgate.net The goal of an HTS campaign would be to identify new compounds with potent antioxidant capabilities or to quantify the antioxidant capacity of various extracts containing this compound.
The development of an HTS assay involves several key stages:
Assay Principle Selection: The assay must be based on a measurable signal that correlates with the activity of interest. For antioxidant activity, this could be a colorimetric or fluorescent change in response to the quenching of a radical species.
Miniaturization: The assay is adapted to a microtiter plate format (e.g., 96- or 384-well plates) to reduce the required volumes of reagents and samples, thereby lowering costs and increasing throughput. mdpi.comub.edu
Automation: Robotic liquid handling systems are used to perform the assay steps, ensuring precision and enabling the screening of thousands of compounds per day. ufl.edu
Data Analysis: Automated data processing and analysis are required to handle the large volume of data generated and to identify "hits" (i.e., active compounds).
An HTS assay to screen for antioxidants like this compound could be based on the decolorization of a stable radical, such as DPPH (2,2-diphenyl-1-picrylhydrazyl), or the inhibition of a reaction that produces a fluorescent product. The assay would be optimized for factors like incubation time, reagent concentration, and tolerance to solvents used to dissolve test compounds.
Table 2: Hypothetical Workflow for an HTS Assay to Screen for Antioxidants
| Step | Description | Key Parameters for Optimization |
|---|---|---|
| 1. Plate Preparation | Test compounds (from a library) and controls (e.g., this compound, solvent blank) are dispensed into a 384-well microtiter plate. | Compound concentration, plate type (e.g., clear, black). |
| 2. Reagent Addition | An automated liquid handler adds a reagent solution (e.g., DPPH in methanol) to all wells. | Reagent concentration, dispensing speed and volume. |
| 3. Incubation | The plate is incubated for a specific period to allow for the reaction between the antioxidant and the reagent. | Incubation time and temperature. |
| 4. Detection | A microplate reader measures the signal (e.g., absorbance at 517 nm for DPPH) from each well. | Wavelength, read mode (e.g., endpoint, kinetic). |
| 5. Data Analysis | The activity of each compound is calculated as a percentage of inhibition relative to controls. "Hits" are identified based on a predefined activity threshold. | Normalization methods, hit-selection criteria. |
This table outlines a general workflow for developing a high-throughput screening assay based on established principles. mdpi.comufl.edu
The development of such HTS methodologies would significantly accelerate the discovery of novel antioxidants and facilitate the quality control of products where this compound is a key active ingredient. mdpi.com
Future Research Directions and Translational Perspectives in Chemical Science
Exploration of Novel Sustainable and Economically Viable Synthesis Routes
The current synthesis of furfuryl palmitate often involves traditional chemical routes which can be energy-intensive and may utilize hazardous reagents. Future research will likely focus on developing more sustainable and economically viable methods for its production.
One promising approach is the use of enzymatic catalysis. acs.org Lipases, for instance, can be employed to catalyze the esterification of furfuryl alcohol with palmitic acid under milder reaction conditions, reducing energy consumption and the formation of unwanted byproducts. acs.org Research in this area could focus on identifying more robust and reusable enzyme systems to further enhance the economic feasibility of this "green" synthesis route. A study has already demonstrated the preparation of this compound via an enzymatic route using Novozyme 435, a lipase (B570770) from Candida antarctica. acs.org
Another avenue for exploration is the use of alternative, bio-based starting materials. Furfural, the precursor to furfuryl alcohol, can be derived from the dehydration of C5 sugars found in lignocellulosic biomass, a renewable and abundant resource. sctunisie.orgmsu.ac.zw Similarly, palmitic acid can be sourced from various vegetable oils. acs.org Investigating the direct conversion of these raw biomass feedstocks into this compound through integrated catalytic processes could significantly improve the sustainability and cost-effectiveness of its production.
A patent describes a chemical synthesis method involving the reaction of furfuryl alcohol with palmitoyl (B13399708) chloride in the presence of triethylamine (B128534) and dichloromethane. google.com While effective, this method utilizes chlorinated solvents and reagents that are less desirable from an environmental perspective. Future work could aim to replace these with greener alternatives.
Rational Design and Synthesis of Next-Generation Functionalized Derivatives
The functional versatility of this compound can be expanded through the rational design and synthesis of novel derivatives. The furan (B31954) ring in this compound is a key functional group that can participate in various chemical transformations, most notably the Diels-Alder reaction. acs.org
Research has shown that reacting this compound with maleic anhydride (B1165640) via a Diels-Alder reaction produces a new adduct that can act as a macromonomer. acs.orgacs.org This adduct has been used to develop green composites with jute fibers, demonstrating the potential for creating new polymeric materials. acs.orgacs.org Future investigations could explore the use of other dienophiles to create a library of this compound derivatives with a range of properties.
Furthermore, modifications to the palmitate chain could also be explored. Introducing functional groups such as hydroxyl or carboxyl groups could alter the polarity and reactivity of the molecule, opening up new applications in areas like surfactants or functional lubricants. The synthesis of other furfuryl esters, such as furfuryl stearate, has been reported, indicating the feasibility of using different fatty acids to tailor the properties of the resulting molecule. google.comgoogle.com
The table below summarizes some potential functionalized derivatives and their prospective applications.
| Derivative | Potential Modification | Prospective Application |
| Diels-Alder Adducts | Reaction of the furan ring with various dienophiles. | Building blocks for thermosetting resins and composites. acs.orgacs.org |
| Hydroxylated this compound | Introduction of hydroxyl groups onto the palmitate chain. | Enhanced biodegradability, potential use as a non-ionic surfactant. |
| Carboxylated this compound | Introduction of carboxyl groups onto the palmitate chain. | Anionic surfactant, building block for polyesters. |
| Furfuryl Esters of other Fatty Acids | Esterification of furfuryl alcohol with different fatty acids (e.g., oleic acid, linoleic acid). | Tailored physical properties (e.g., melting point, viscosity) for specific applications. |
Deeper Elucidation of Complex Molecular Mechanisms in Biological and Material Systems
While this compound has shown promise as a topical antioxidant, the precise molecular mechanisms underlying its activity are not fully understood. researchgate.netcosmoderma.orgresearchgate.net It is known to be a potent scavenger of singlet oxygen (¹O₂), a reactive oxygen species (ROS) implicated in skin aging and various inflammatory skin conditions. nih.govresearchgate.netmdpi.com The furan moiety is believed to be responsible for this quenching ability, likely through a Diels-Alder type cycloaddition reaction with singlet oxygen. nih.govmdpi.com
Future research should aim to provide a more detailed understanding of these antioxidant mechanisms. This could involve in-vitro studies using various cell lines to investigate the intracellular pathways affected by this compound. Techniques such as fluorescence microscopy and electron spin resonance spectroscopy could be employed to directly observe the interaction of this compound with ROS.
In the context of material science, understanding the molecular interactions between this compound and other components in composite materials is crucial for optimizing their properties. For example, when used as a coating for fly ash in polypropylene (B1209903) composites, this compound acts as a coupling agent, improving the interfacial adhesion between the filler and the polymer matrix. researchgate.net Spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide insights into the chemical bonding and physical interactions at the interface. acs.org
Integration of this compound into Novel Bio-based and Smart Materials
The bio-based origin of both furfuryl alcohol and palmitic acid makes this compound an attractive building block for the development of sustainable and environmentally friendly materials. acs.org Its potential has already been demonstrated in the creation of "green" composites. acs.orgacs.org
Future research could explore the integration of this compound into a wider range of bio-based materials. For instance, it could be used as a plasticizer for biodegradable polymers like polylactic acid (PLA) or polyhydroxyalkanoates (PHAs), improving their flexibility and processability. Its long aliphatic chain could impart hydrophobicity, making it useful as a water-repellent coating for paper or textiles.
The reactivity of the furan ring also opens up possibilities for creating "smart" materials. The Diels-Alder reaction is reversible at elevated temperatures, which could be exploited to create self-healing polymers. researchgate.net A material containing this compound-based crosslinks could, upon damage, be healed by applying heat to reverse the Diels-Alder reaction, followed by cooling to reform the crosslinks.
The table below outlines some potential applications of this compound in novel materials.
| Material Type | Role of this compound | Potential Benefit |
| Bio-based Composites | Matrix material or coupling agent. acs.orgresearchgate.net | Improved mechanical properties and sustainability. |
| Biodegradable Plastics | Plasticizer. | Enhanced flexibility and processability. |
| Water-repellent Coatings | Hydrophobic agent. | Imparting water resistance to various substrates. |
| Self-healing Polymers | Reversible crosslinking agent via Diels-Alder chemistry. | Extended material lifetime and reduced waste. |
Multiscale Modeling Approaches for Predictive Material Science and Biochemical Outcomes
Computational modeling can be a powerful tool to accelerate the design and development of new materials and to understand complex biochemical processes. Multiscale modeling, which combines different levels of theory to simulate systems at various length and time scales, is particularly promising for studying this compound.
At the quantum mechanical level, density functional theory (DFT) calculations could be used to investigate the electronic structure of this compound and its derivatives, providing insights into their reactivity and spectroscopic properties. This could help in understanding the mechanism of the Diels-Alder reaction and the antioxidant activity of the molecule.
At the atomistic level, molecular dynamics (MD) simulations could be used to study the behavior of this compound in different environments. For example, MD simulations could be used to predict the miscibility of this compound with various polymers, aiding in the design of new plasticized materials. Simulations of this compound interacting with a lipid bilayer could provide insights into its skin penetration properties, which is relevant for its topical applications. researchgate.netmdpi.com
Finally, at the mesoscale level, coarse-grained models could be used to simulate the morphology and phase behavior of larger systems, such as polymer composites containing this compound. These simulations could help in predicting the mechanical properties of the composites and optimizing their formulation.
The integration of these different modeling techniques will provide a comprehensive understanding of this compound, from its fundamental chemical properties to its performance in macroscopic applications, thereby guiding future experimental work and accelerating the translation of this versatile compound into new technologies.
Q & A
Q. What is the mechanism of action of furfuryl palmitate in mitigating oxidative stress in dermatological conditions?
this compound inhibits singlet oxygen (¹O₂) through a conjugated diene structure, enabling it to either convert ¹O₂ to ground-state oxygen or sequester radicals via Diels-Alder reactions. Its esterification with palmitic acid enhances membrane penetration, improving skin absorption and localized antioxidant effects. Researchers should validate this mechanism using electron paramagnetic resonance (EPR) spectroscopy to detect radical quenching and lipid peroxidation assays .
Q. How is this compound synthesized, and what analytical methods ensure purity?
this compound is synthesized via esterification of furfuryl alcohol with palmitic acid, typically catalyzed by acid or enzymatic agents. Purity is assessed using HPLC with UV detection (e.g., λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy to confirm ester bond formation. Researchers should optimize reaction conditions (e.g., temperature, molar ratios) and cross-validate results with mass spectrometry (MS) to detect byproducts .
Q. What in vitro models are suitable for studying this compound’s antioxidant efficacy?
Keratinocyte cell lines (e.g., HaCaT) exposed to UV-induced oxidative stress are standard models. Key endpoints include ROS quantification (e.g., DCFH-DA fluorescence), lipid peroxidation (malondialdehyde assay), and gene expression of antioxidant enzymes (e.g., SOD, catalase). Include positive controls like α-tocopherol to benchmark activity .
Advanced Research Questions
Q. How can conflicting clinical trial data on this compound’s efficacy be resolved?
Discrepancies arise from methodological flaws, such as unspecified compound concentrations or inadequate controls. To address this:
Q. What experimental designs optimize this compound’s transdermal delivery?
Franz diffusion cells with ex vivo human skin are ideal for assessing permeation. Variables include:
Q. How do researchers address the lack of long-term safety data for this compound?
Conduct longitudinal cohort studies with endpoints including:
- Histopathological analysis of skin biopsies for signs of irritation or hyperplasia.
- Systemic absorption monitoring via plasma LC-MS/MS.
- Patient-reported outcomes (e.g., Dermatology Life Quality Index) to assess tolerability over 6–12 months. Include pediatric and immunocompromised subgroups to evaluate broader applicability .
Data Analysis and Reporting
Q. What statistical approaches are critical for analyzing this compound’s clinical outcomes?
Use mixed-effects models to account for repeated measures (e.g., SCORAD scores over time). Power calculations should assume a 20% attrition rate and effect sizes derived from pilot data (e.g., 30% reduction in erythema). Report confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .
Q. How should contradictory in vitro vs. in vivo results be interpreted?
Discrepancies may arise from differences in bioavailability or model relevance. Perform pharmacokinetic-pharmacodynamic (PK-PD) modeling to bridge findings. For example, if in vitro IC₅₀ values are not achieved in vivo, reformulate to enhance penetration or consider synergistic agents (e.g., ceramides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
